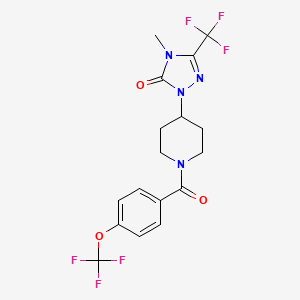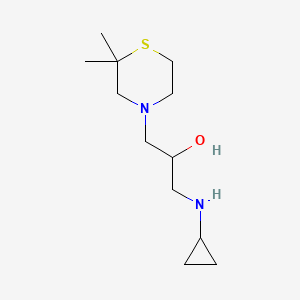
1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "CPDT" and has been the subject of several studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Cyclodextrins in Molecular Chelation
Cyclodextrins are cyclic oligosaccharides known for their ability to form host-guest complexes with various molecules, altering their properties. This capability is utilized in numerous industrial products, technologies, and analytical methods. Cyclodextrins' negligible cytotoxic effects make them suitable for applications in drug delivery, food and flavors, cosmetics, packaging, textiles, separation processes, environmental protection, fermentation, and catalysis (E. D. Valle, 2004).
Morpholino Oligos in Gene Function Inhibition
Morpholino oligos are designed to inhibit gene function, providing a method to study gene function across various model organisms. With careful controls, they offer a relatively simple and rapid way to explore gene functions, highlighting the importance of chemical tools in genetic research (J. Heasman, 2002).
Luteolin's Anticancer Properties
Luteolin is a flavonoid found in fruits, vegetables, and medicinal herbs, used traditionally in Chinese medicine. It has multiple biological effects, including anti-inflammation, anti-allergy, and anticancer properties, functioning through various biochemical pathways. This research underscores the potential of natural compounds in cancer prevention and therapy (Y. Lin et al., 2008).
Heavy Metals Adsorption by Modified Clays
Kaolinite and montmorillonite clays, modified through various processes, have been researched for their capacity to adsorb toxic heavy metals from solutions. This work highlights the intersection of chemistry and environmental science, offering solutions for pollution cleanup (K. Bhattacharyya & Susmita Gupta, 2008).
Transition-Metal Phosphors in OLEDs
Research on transition-metal-based phosphors, particularly those with cyclometalating chelates, is advancing OLED technology. By fine-tuning ligand-centered electronic transitions, emission wavelengths across the visible spectrum can be achieved, highlighting the role of chemistry in developing new materials for electronic applications (Y. Chi & P. Chou, 2010).
Propriétés
IUPAC Name |
1-(cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2OS/c1-12(2)9-14(5-6-16-12)8-11(15)7-13-10-3-4-10/h10-11,13,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTAFOPIMHZBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(CNC2CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol | |
CAS RN |
1599223-13-8 |
Source


|
| Record name | 1-(cyclopropylamino)-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)
![(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2750399.png)
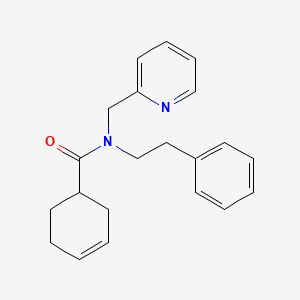
![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)
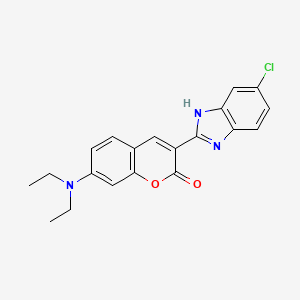
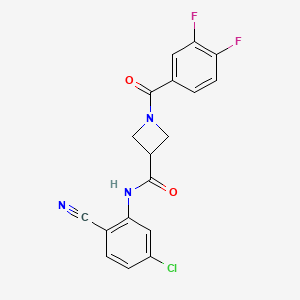

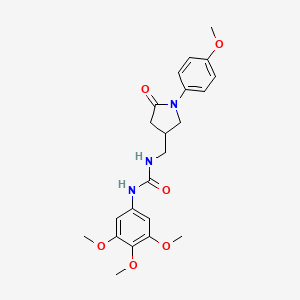
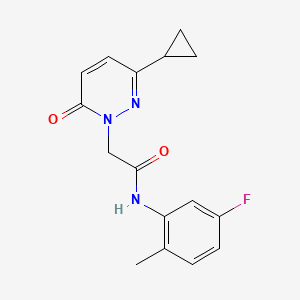
![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)
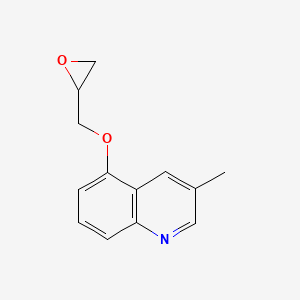
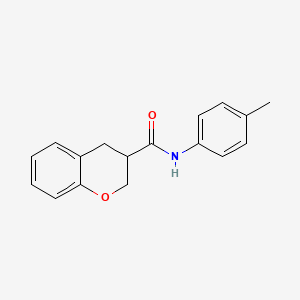
![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)
